molecular formula C13H11NO2S B2996411 N-(prop-2-yn-1-yl)naphthalene-2-sulfonamide CAS No. 111758-62-4

N-(prop-2-yn-1-yl)naphthalene-2-sulfonamide

Cat. No.: B2996411
CAS No.: 111758-62-4
M. Wt: 245.3
InChI Key: LMNMTWYMLFANQJ-UHFFFAOYSA-N
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Description

N-(prop-2-yn-1-yl)naphthalene-2-sulfonamide is a chemical compound of interest in biochemical and medicinal chemistry research, particularly in the development of novel therapeutic agents. This molecule features a naphthalene scaffold linked to a sulfonamide group bearing a terminal alkyne functional handle. The presence of the alkyne moiety makes this compound a highly versatile building block for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click chemistry" reactions, facilitating the straightforward synthesis of more complex molecular architectures for screening and probe development . Naphthalene sulfonamide derivatives are frequently explored for their potential biological activities. Related compounds in this class have demonstrated significant efficacy in preclinical research, including potent antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (non-small cell lung carcinoma) by acting as tubulin polymerization inhibitors, thereby disrupting microtubule function and inducing cell cycle arrest at the G2/M phase . Other structural analogs have shown promise as suppressors of cancer cell proliferation by modulating the IL6/JAK2/STAT3 signaling pathway, a key target in oncology research . The core naphthalene-sulfonamide structure is a recognized pharmacophore in the design of inhibitors for various enzymatic targets. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

N-prop-2-ynylnaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-2-9-14-17(15,16)13-8-7-11-5-3-4-6-12(11)10-13/h1,3-8,10,14H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNMTWYMLFANQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNS(=O)(=O)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-yn-1-yl)naphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with prop-2-yn-1-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-yn-1-yl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

N-(prop-2-yn-1-yl)naphthalene-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(prop-2-yn-1-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity or modulation of protein function. The prop-2-yn-1-yl group can participate in covalent bonding with nucleophilic sites in biological molecules, further enhancing its activity.

Comparison with Similar Compounds

(a) N-Allyl-N-(prop-2-yn-1-yl)sulfonamides

A series of N-allyl-N-(prop-2-yn-1-yl)sulfonamides (e.g., thiophene-, pyridine-, and methane-sulfonamides) were synthesized to explore substituent effects on reactivity and physical properties . Key differences include:

  • N-Allyl-N-(prop-2-yn-1-yl)thiophene-2-sulfonamide : Incorporates a thiophene ring, enhancing electron-deficient character. Yield: 78%; m.p.: 91.1°C.
  • N-Allyl-N-(prop-2-yn-1-yl)pyridine-3-sulfonamide : Pyridine substituent introduces basicity. Yield: 66%; m.p.: 62.3°C.
  • N-Allyl-N-(prop-2-yn-1-yl)methanesulfonamide : Simpler aliphatic sulfonamide with lower molecular weight. Yield: 85%; m.p.: 45.4°C.

Comparison Insight : Bulky aromatic substituents (e.g., naphthalene) increase melting points and steric hindrance, while heteroaromatic groups (thiophene, pyridine) modulate electronic properties for targeted reactivity .

(b) 4-Nitro-N-(3-methylbut-2-en-1-yl)-N-(prop-2-yn-1-yl)benzenesulfonamide

This derivative replaces the naphthalene core with a nitro-substituted benzene ring and includes a prenyl (3-methylbut-2-en-1-yl) group .

  • Molecular Formula: C₁₄H₁₆N₂O₄S vs. C₁₆H₁₅NO₂S (naphthalene analogue).

Sulfonamides with Heterocyclic Moieties

(a) Quinazoline-Based Sulfonamides (PR31–PR34)

Compounds like N-(5-chloro-3,4-dihydroquinazolin-2-yl)naphthalene-2-sulfonamide (PR31) feature a fused quinazoline ring instead of a propargyl group :

  • Molecular Weight : 371.8 g/mol (vs. 285.36 g/mol for the propargyl-naphthalene sulfonamide).
  • Melting Point : 192–195°C (higher due to rigid quinazoline structure).
  • Application : These compounds are explored as 5-HT₆ receptor ligands, highlighting the role of bicyclic heterocycles in CNS drug design .

(b) Adamantane-Containing Sulfonamides

Derivatives such as N-((3s,5s,7s)-adamantan-1-yl)-6-(dimethylamino)naphthalene-2-sulfonamide (2b) incorporate adamantane groups, which improve lipid solubility and blood-brain barrier penetration .

  • Key Feature : Adamantane’s hydrophobicity enhances antioxidant activity, relevant in neurodegenerative disease research .

Pharmacologically Active Analogues

(a) Indomethacin Analogues (e.g., Compound 54)

This class includes 3-(1-(4-chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(naphthalen-2-ylsulfonyl)propanamide , where the sulfonamide group is linked to an indole scaffold .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Yield (%) Melting Point (°C) Key Application
This compound C₁₆H₁₅NO₂S 285.36 Naphthalene, propargyl 87 45.4 Click chemistry
N-Allyl-N-(prop-2-yn-1-yl)thiophene-2-sulfonamide C₁₀H₁₂N₂O₂S₂ 256.34 Thiophene, allyl, propargyl 78 91.1 Catalysis
PR31 (Quinazoline derivative) C₁₈H₁₄ClN₃O₂S 371.80 Quinazoline, chloro 192–195 5-HT₆ ligands
4-Nitrobenzene derivative C₁₄H₁₆N₂O₄S 308.36 Benzene, nitro, prenyl Electrophilic intermediates
Compound 2b (Adamantane derivative) C₂₂H₂₆N₂O₂S 390.52 Adamantane, dimethylamino Antioxidant therapy

Biological Activity

N-(prop-2-yn-1-yl)naphthalene-2-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Sulfonamides have been widely recognized for their pharmacological properties, including antibacterial, antitumor, and anti-inflammatory activities. The specific compound this compound has been synthesized and evaluated for its potential therapeutic effects.

2. Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. For instance, research involving various cancer cell lines, such as human amelanotic melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549), showed significant cytotoxic effects.

The mechanism through which this compound exerts its anticancer effects includes:

  • Inhibition of Cell Proliferation : The compound reduced the expression of histone H3, a proliferation marker, across all tested cancer cell lines.
  • Modulation of Cell Cycle Regulators : It increased the transcriptional activity of crucial cell cycle regulators such as P53 and P21.
  • Induction of Apoptosis : Alterations in the expression levels of BCL-2 and BAX genes were observed, indicating a shift towards apoptosis in cancer cells.

2.2. Case Study Data

The following table summarizes the IC50 values for this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
C-3236Reduced histone H3 expression
MDA-MB-23130Increased P53 and P21 activity
A54928Induced apoptosis via BCL-2/BAX ratio shift

3. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown activity against both Gram-positive and Gram-negative bacteria.

3.1. Spectrum of Activity

The compound was tested against various bacterial strains, including:

  • Staphylococcus aureus (ATCC 29213)
  • Enterococcus faecalis (ATCC 29212)

The Minimum Inhibitory Concentration (MIC) values indicated moderate antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

3.2. Case Study Data

The following table presents the MIC values for this compound against selected bacterial strains:

Bacterial Strain MIC (µg/mL) Activity Type
Staphylococcus aureus128Antibacterial
Enterococcus faecalis256Antibacterial
MRSA64Moderate activity

4. Conclusion

This compound has demonstrated significant biological activities, particularly in anticancer and antimicrobial domains. The compound's ability to modulate key cellular pathways associated with cancer progression and its effectiveness against resistant bacterial strains highlight its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the efficient preparation of N-(prop-2-yn-1-yl)naphthalene-2-sulfonamide in high purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between naphthalene-2-sulfonyl chloride and propargylamine under inert conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Characterization by 1^1H and 13^{13}C NMR confirms the alkyne proton (δ ~2.5 ppm) and sulfonamide NH (δ ~7.3 ppm). Mass spectrometry (ESI-MS) validates the molecular ion peak [M+H]+^+ .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • FT-IR : Confirm sulfonamide S=O stretching (~1350–1150 cm1^{-1}) and alkyne C≡C stretch (~2100 cm1^{-1}).
  • NMR : 1^1H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and the propargyl CH2_2 (δ ~4.0 ppm).
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C13_{13}H11_{11}NO2_2S) .

Q. What preliminary assays are used to assess the biological activity of this compound?

  • Methodological Answer : Initial screening includes:

  • Enzyme inhibition assays : Measure IC50_{50} against targets like cholinesterases using Ellman’s method (e.g., acetylthiocholine hydrolysis monitored at 412 nm).
  • Cytotoxicity testing : Use MTT assays on human cell lines (e.g., HEK-293) to evaluate viability at 24–72 hours .

Advanced Research Questions

Q. How can the crystal structure of this compound be determined using SHELX software?

  • Methodological Answer :

  • Data collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Structure solution : Employ SHELXT for phase determination via intrinsic phasing.
  • Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Validate using R1_1 (<5%) and wR2_2 (<15%) indices. The alkyne moiety’s geometry (C≡C bond length ~1.20 Å) and sulfonamide torsion angles should be analyzed .

Q. What computational approaches are recommended for predicting the binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., butyrylcholinesterase). Focus on sulfonamide H-bonding with catalytic residues (e.g., Ser198).
  • Molecular dynamics (MD) simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-protein complex .

Q. How should researchers analyze conflicting toxicity data observed in different model organisms exposed to this compound?

  • Methodological Answer :

  • Interspecies variability : Compare hepatic metabolism pathways (e.g., CYP450 isoforms) between rodents and humans.
  • Dose-response modeling : Apply benchmark dose (BMD) software to identify NOAEL/LOAEL discrepancies.
  • Omics integration : Use transcriptomics to identify differentially expressed genes (e.g., Nrf2-mediated oxidative stress responses) .

Q. How can reaction conditions be optimized to minimize byproduct formation during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Solvent selection : Use DMF for polar intermediates or dichloromethane for room-temperature reactions.
  • Catalyst screening : Test triethylamine vs. DMAP for sulfonamide coupling efficiency.
  • Byproduct monitoring : Track undesired propargylamine dimerization via TLC (Rf_f ~0.3 in 1:1 EtOAc/hexane) .

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